3-(1,3-Benzodioxol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-6-PHENYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a triazolophthalazine core. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-PHENYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzodioxole intermediate, which is then coupled with a phenyl-substituted triazolophthalazine precursor. The key steps in this synthesis include:
Esterification Reaction: The synthesis starts with the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-BENZODIOXOL-5-YL)-6-PHENYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2H-1,3-BENZODIOXOL-5-YL)-6-PHENYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-PHENYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and exhibit similar anticancer activities.
Benzodioxole aryl acetate derivatives: These derivatives are also COX inhibitors and have been studied for their anti-inflammatory properties.
Uniqueness
3-(2H-1,3-BENZODIOXOL-5-YL)-6-PHENYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE is unique due to its triazolophthalazine core, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H14N4O2 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C22H14N4O2/c1-2-6-14(7-3-1)20-16-8-4-5-9-17(16)22-24-23-21(26(22)25-20)15-10-11-18-19(12-15)28-13-27-18/h1-12H,13H2 |
InChI Key |
OTWGVVNGZSAIPW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(C5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
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